Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate
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Overview
Description
N-(Methoxycarbonyl)-l-tryptophan methyl ester: is a derivative of the amino acid tryptophan It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the tryptophan side chain and a methyl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester typically involves the protection of the amino group of l-tryptophan followed by esterification of the carboxyl group. One common method includes:
Protection of the Amino Group: The amino group of l-tryptophan is protected using a methoxycarbonyl group. This can be achieved by reacting l-tryptophan with methyl chloroformate in the presence of a base such as triethylamine.
Esterification of the Carboxyl Group: The carboxyl group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of N-(Methoxycarbonyl)-l-tryptophan methyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of l-tryptophan are reacted with methyl chloroformate and methanol under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Methoxycarbonyl)-l-tryptophan methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution Reactions: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The indole ring of the tryptophan moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or alcohols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Hydrolysis: The major product is N-(Methoxycarbonyl)-l-tryptophan.
Substitution: The products depend on the substituent introduced.
Oxidation and Reduction: The products include various oxidized or reduced forms of the indole ring.
Scientific Research Applications
N-(Methoxycarbonyl)-l-tryptophan methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Methoxycarbonyl)-l-tryptophan methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the tryptophan moiety, leading to various biochemical transformations. The methoxycarbonyl and methyl ester groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(Methoxycarbonyl)-l-tryptophan: Lacks the methyl ester group.
N-(Methoxycarbonyl)-d-tryptophan methyl ester: The d-isomer of the compound.
N-(Methoxycarbonyl)-l-alanine methyl ester: Similar structure but with alanine instead of tryptophan.
Uniqueness
N-(Methoxycarbonyl)-l-tryptophan methyl ester is unique due to the presence of both the methoxycarbonyl and methyl ester groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable in research and industrial applications.
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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